Cas no 33396-29-1 (Erythromycin A Enol Ether)

Erythromycin A Enol Ether 化学的及び物理的性質
名前と識別子
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- Erythromycin,8,9-didehydro-9-deoxo-6-deoxy-6,9-epoxy-
- Erythromycin A Enol Ether
- 6,9-Epoxy-8,9-didehydro-9-deoxo-6-deoxyerythromycin
- 6-Deoxy-9-deoxo-8,9-didehydro-6,9-epoxyerythromycin
- 8,9-anhydroerythromycin 6,9-hemiketal
- 8,9-anhydroerythromycin A
- 8,9-anhydroerythromycin A 6,9-hemiacetal
- 8,9-anhydroerythromycin A 6,9-hemiketal
- 9-Deoxo-6-deoxy-6,9-epoxy-8,9-didehydroerythromycin
- EM 523
- erythromycin hemiketal
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- インチ: InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19?,20-,21-,22+,23?,24?,25+,26?,27?,29-,30+,31?,32+,34?,35?,36?,37+/m0/s1
- InChIKey: JFVYXJKGJMUGRG-POECJHBWSA-N
- ほほえんだ: CC[C@@H]1[C@](C)([C@@H]([C@@H](C)C2=C(C)CC(C)([C@@H]([C@@H](C)[C@@H]([C@@H](C)C(=O)O1)OC3CC(C)(C(C(C)O3)O)OC)OC4C(C(CC(C)O4)N(C)C)O)O2)O)O
計算された属性
- せいみつぶんしりょう: 715.45100
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 50
- 回転可能化学結合数: 7
じっけんとくせい
- ゆうかいてん: 133-1350C
- PSA: 165.84000
- LogP: 2.89230
Erythromycin A Enol Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8768-10mg |
Erythromycin A enol ether |
33396-29-1 | 98% | 10mg |
¥2857.00 | 2023-09-09 | |
BioAustralis | BIA-E1347-5 mg |
Erythromycin A enol ether |
33396-29-1 | >95%byHPLC | 5mg |
$473.00 | 2023-09-18 | |
TRC | E649970-50mg |
Erythromycin A Enol Ether |
33396-29-1 | 50mg |
$1211.00 | 2023-05-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8768-1mg |
Erythromycin A enol ether |
33396-29-1 | 98% | 1mg |
¥428.00 | 2023-09-09 | |
BioAustralis | BIA-E1347-1mg |
Erythromycin A enol ether |
33396-29-1 | >95% by HPLC | 1mg |
$160.00 | 2024-07-19 | |
BioAustralis | BIA-E1347-5mg |
Erythromycin A enol ether |
33396-29-1 | >95% by HPLC | 5mg |
$560.00 | 2024-07-19 | |
A2B Chem LLC | AF71801-5mg |
Erythromycin A Enol Ether |
33396-29-1 | ≥95% | 5mg |
$140.00 | 2024-04-20 | |
TRC | E649970-100mg |
Erythromycin A Enol Ether |
33396-29-1 | 100mg |
$1793.00 | 2023-05-18 | ||
BioAustralis | BIA-E1347-1 mg |
Erythromycin A enol ether |
33396-29-1 | >95%byHPLC | 1mg |
$135.00 | 2023-09-18 | |
TRC | E649970-5mg |
Erythromycin A Enol Ether |
33396-29-1 | 5mg |
$193.00 | 2023-05-18 |
Erythromycin A Enol Ether 関連文献
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1. Contents pages
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2. Weak binding of erythromycin analogues to bacterial ribosomes: a 1H NMR studyRicard J. Brennan,Abida Awan,Jill Barber,Eric Hunt,Karen L. Kennedy,Shahireh Sadegholnejat J. Chem. Soc. Chem. Commun. 1994 1615
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3. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectraPerwaiz Alam,P. Christopher Buxton,John A. Parkinson,Jill Barber J. Chem. Soc. Perkin Trans. 2 1995 1163
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4. 14??NMR spectroscopic methodsChristopher Halkides,R. Thomas Williamson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2002 98 639
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Pranab K. Bhadra,Abdolreza Hassanzadeh,Biljana Arsic,David G. Allison,Gareth A. Morris,Jill Barber Org. Biomol. Chem. 2016 14 6289
Erythromycin A Enol Etherに関する追加情報
Erythromycin A Enol Ether (CAS No. 33396-29-1): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research
Erythromycin A Enol Ether (CAS No. 33396-29-1) is a significant derivative of erythromycin, a widely used macrolide antibiotic. This compound has garnered considerable attention in the pharmaceutical and medicinal chemistry communities due to its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, and recent advancements in the research and development of Erythromycin A Enol Ether.
Chemical Structure and Synthesis
The chemical structure of Erythromycin A Enol Ether is characterized by a large macrocyclic lactone ring with multiple functional groups, including hydroxyl, ketone, and enol ether moieties. The enol ether functionality is particularly noteworthy as it imparts unique chemical reactivity and biological properties to the molecule. The synthesis of Erythromycin A Enol Ether typically involves a series of complex organic reactions, starting from erythromycin A as the primary substrate. Recent advancements in synthetic methodologies have focused on improving the yield and purity of the final product, making it more accessible for large-scale production.
Physical Properties
Erythromycin A Enol Ether is a white to off-white crystalline solid with a molecular weight of approximately 747.98 g/mol. It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound's solubility profile is crucial for its formulation in various pharmaceutical preparations. Additionally, Erythromycin A Enol Ether has a melting point ranging from 150°C to 155°C, which is an important parameter for its stability and handling during manufacturing processes.
Biological Activity and Mechanism of Action
Erythromycin A Enol Ether retains the antibacterial activity characteristic of erythromycin derivatives but with enhanced properties due to the enol ether modification. It primarily targets bacterial ribosomes by binding to the 50S subunit, thereby inhibiting protein synthesis. This mechanism of action makes it effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria. Recent studies have also explored its potential as an anti-inflammatory agent, showing promising results in reducing inflammation in various models.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Erythromycin A Enol Ether has been extensively studied to optimize its therapeutic use. It is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 1-2 hours. The compound has a moderate volume of distribution and is extensively metabolized by the liver, primarily through cytochrome P450 enzymes. The half-life of Erythromycin A Enol Ether ranges from 1.5 to 2 hours, necessitating multiple dosing regimens for sustained therapeutic effects.
Clinical Applications and Research Developments
In clinical settings, Erythromycin A Enol Ether has been evaluated for its efficacy in treating various bacterial infections, including respiratory tract infections, skin infections, and soft tissue infections. Clinical trials have demonstrated its safety and effectiveness when used as a monotherapy or in combination with other antibiotics. Moreover, ongoing research is exploring its potential in treating multidrug-resistant bacterial infections, which pose significant challenges in modern healthcare.
Recent Advances and Future Perspectives
The field of medicinal chemistry continues to advance our understanding of Erythromycin A Enol Ether. Recent studies have focused on optimizing its pharmacological properties through structural modifications and prodrug strategies. For instance, researchers have developed novel prodrugs that enhance the oral bioavailability and reduce the side effects associated with traditional erythromycin formulations. Additionally, computational methods such as molecular dynamics simulations are being employed to predict the binding interactions between Erythromycin A Enol Ether and its target proteins, providing valuable insights for rational drug design.
In conclusion, Erythromycin A Enol Ether (CAS No. 33396-29-1) represents a promising compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological properties make it an attractive candidate for treating bacterial infections and other related conditions. As research progresses, we can expect further innovations that will enhance its therapeutic utility and contribute to improving patient outcomes.
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